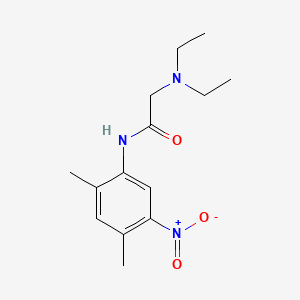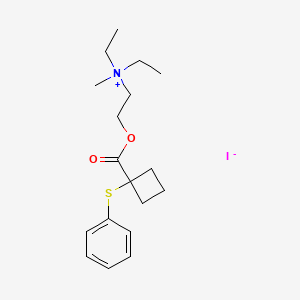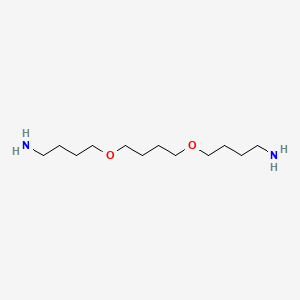
1,14-Diamino-5,10-dioxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Diamino-5,10-dioxatetradecane is a chemical compound with a unique structure that includes two amino groups and two ether linkages within a fourteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,14-Diamino-5,10-dioxatetradecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into different binding sites and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
1,1′-Diamino-5,5′-azotetrazole: A nitrogen-rich compound with similar amino functionalities.
3,5-Diamino-1,2,4-thiadiazole: Another compound with amino groups and a heterocyclic structure.
5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole): A compound with both amino and nitro groups.
Uniqueness
1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with ether linkages, which provides flexibility and allows for diverse interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Properties
CAS No. |
27417-83-0 |
|---|---|
Molecular Formula |
C12H28N2O2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-[4-(4-aminobutoxy)butoxy]butan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2 |
InChI Key |
ZJGRZPCOLBDFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCCOCCCCN)CN |
Related CAS |
27417-83-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


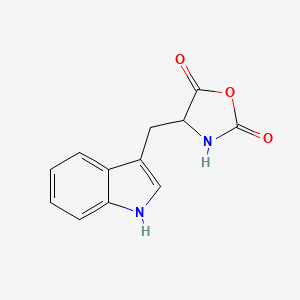
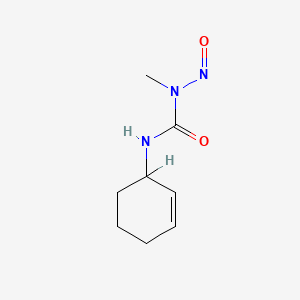
![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)

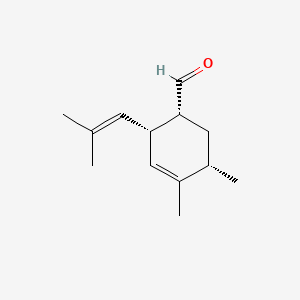
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
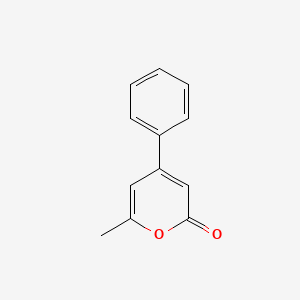
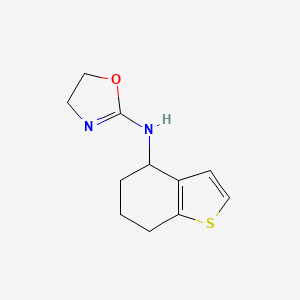
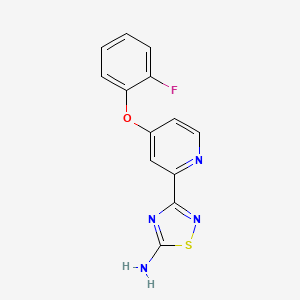
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
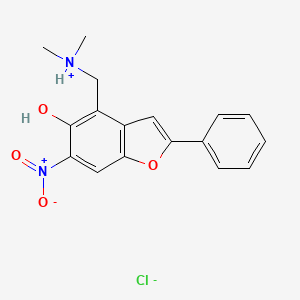
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
